

RUSKI-201 Dihydrochloride: Mechanism and Core Applications

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Compound Focus: Ruski-201

Cat. No.: S542076

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RUSKI-201 dihydrochloride is characterized as a potent and specific inhibitor of **Hedgehog acyltransferase (Hhat)** [1] [2]. Its primary experimental application is in the inhibition of the Hedgehog (Hh) signaling pathway.

The compound works by blocking the palmitoylation of the Hedgehog ligand, a critical post-translational modification carried out by the Hhat enzyme, which is essential for the ligand's activity and ability to signal [1] [3]. This makes it a valuable chemical probe for studying Hhat's catalytic function and for researching biological processes and diseases associated with aberrant Hh signaling [1].

Summary of Quantitative Biological Data

The table below summarizes key quantitative data available from the search results.

Assay/Cell Line	Measured Effect	Value (IC ₅₀ or Concentration Range)	Description
HHAT Enzyme [1] [3]	Inhibition of Hh palmitoylation	IC ₅₀ = 0.20 μM	Potency against the primary target
Shh-Light2 Cells [1]	Inhibition of Hh signaling	IC ₅₀ = 4.8 ± 0.60 μM	Co-culture model

Assay/Cell Line	Measured Effect	Value (IC ₅₀ or Concentration Range)	Description
Panc-1 Cells [1]	Inhibition of Hh signaling	IC ₅₀ = 7.8 ± 1.3 µM	Co-culture model
MCF-7 Cells [1]	Inhibition of Hh signaling	IC ₅₀ = 8.5 ± 0.65 µM	Co-culture model
HEK-293 Shh+ Cells [1]	Inhibition of Shh palmitoylation	0.01 - 10 µM	Concentration range used in Western Blot

Documented Experimental Protocols

Here is a detailed methodology for a key experiment that was described in the available literature.

Protocol: Assessing Inhibition of Shh Palmitoylation via Western Blot

This protocol is adapted from the *In Vitro* data and Western Blot Analysis detailed for **RUSKI-201** dihydrochloride [1].

1. Cell Line and Preparation

- Use **HEK-293 cells stably overexpressing Sonic Hedgehog (Shh)**.
- Culture cells according to standard conditions for HEK-293 cells (e.g., in DMEM with 10% FBS, 1% penicillin/streptomycin, and an appropriate selection antibiotic like puromycin to maintain Shh expression).
- Seed cells at a desired density in multi-well plates and allow them to adhere overnight.

2. Compound Treatment

- Prepare a stock solution of **RUSKI-201** dihydrochloride in DMSO. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., ≤0.1%).
- Treat cells with a concentration gradient of **RUSKI-201** dihydrochloride (e.g., **0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM**). Include a vehicle control (DMSO only).

- Incubate the cells with the compound for **24 hours**.

3. Metabolic Labeling and Click Chemistry

- Following inhibitor treatment, metabolically label the cells by adding an alkyne-bearing palmitic acid analog, such as **17-Octadecynoic acid (YnPal)**, to the culture medium.
- After a suitable labeling period, lyse the cells.
- Perform a click chemistry reaction on the lysates to conjugate the incorporated YnPal to a detection tag, such as Azide-TAMRA-biotin (AzTB), following the manufacturer's protocol.

4. Western Blot Analysis

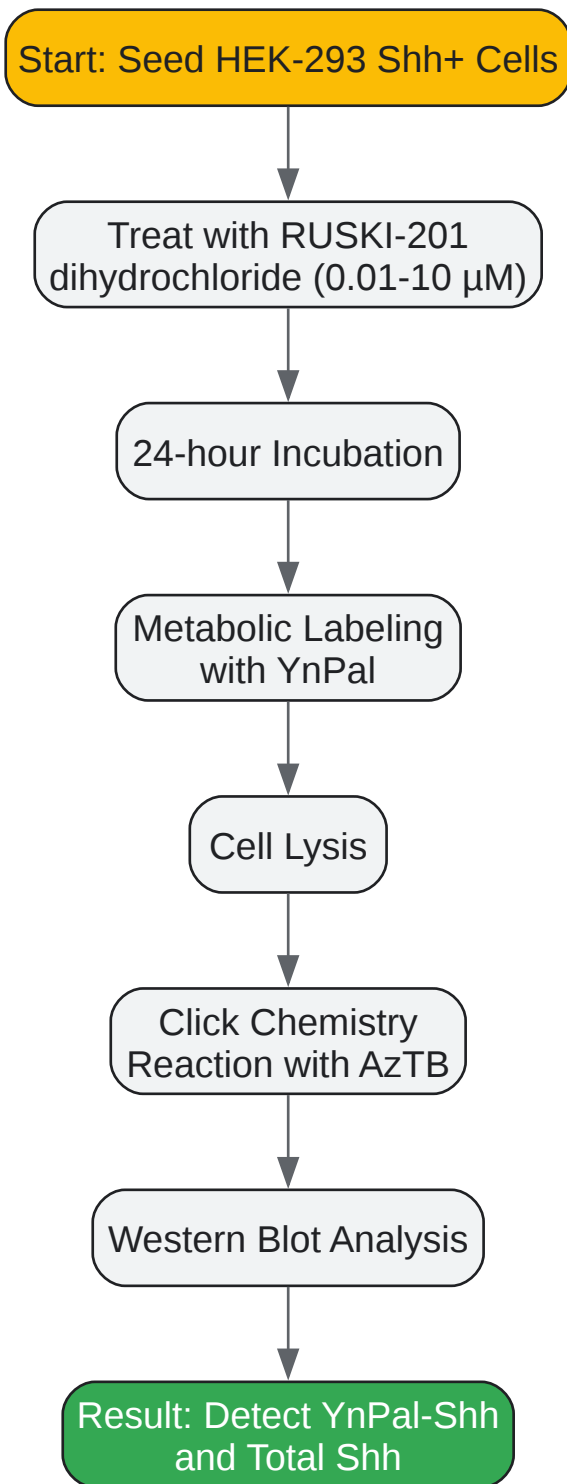
- Separate proteins by SDS-PAGE.
- Transfer to a PVDF membrane.
- Probe the membrane with the following antibodies:
 - **Streptavidin-HRP or an anti-biotin antibody** to detect palmitoylated Shh (YnPal-Shh).
 - **An anti-Shh antibody** to monitor total Shh levels, ensuring that changes in palmitoylation are not due to changes in total protein expression.
 - A loading control (e.g., anti-GAPDH or anti- β -Actin).

5. Expected Results

- A concentration-dependent **decrease in the YnPal-Shh signal** should be observed with **RUSKI-201** dihydrochloride treatment.
- The signal for total Shh (α -Shh) should remain constant, confirming that the inhibitor specifically blocks palmitoylation without affecting Shh protein levels.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol described above.



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Information Availability and Next Steps

The search results I obtained are primarily from chemical vendor catalogs (e.g., MedChemExpress) which provide excellent data on biological activity and basic usage but often lack comprehensive, step-by-step methodologies [1] [3] [2].

- **Available Information:** The core application of **RUSKI-201** dihydrochloride is clearly defined as a specific Hhat inhibitor. Key quantitative data (IC₅₀ values) and a general description of one experimental method (Western Blot) are available.
- **Missing Information:** Detailed, step-by-step protocols for other cited experiments, such as the co-culture signaling assays with Shh-Light2, H520, Panc-1, and MCF-7 cells, are not provided in these sources.

To obtain the detailed protocols you need, I suggest you:

- **Consult Primary Literature:** Search for the foundational research paper(s) that first characterized **RUSKI-201**. The vendor pages mention one publication in Google Scholar; using the provided CAS numbers (1458031-48-5 for the base form, 2320262-09-5 for the dihydrochloride) can help locate this paper via PubMed or Google Scholar.
- **Review Related Studies:** Look for recent papers that use **RUSKI-201** in their methodology. These articles will typically include a detailed "Materials and Methods" section that can serve as a ready-to-use protocol.

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References

1. RUSKI-201 dihydrochloride | Hhat Inhibitor [medchemexpress.com]
2. RUSKI-201 dihydrochloride|CAS 2320262-09-5 [dcchemicals.com]
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To cite this document: Smolecule. [RUSKI-201 Dihydrochloride: Mechanism and Core Applications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542076#ruski-201-dihydrochloride-experimental-applications>]

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